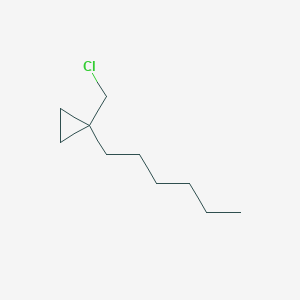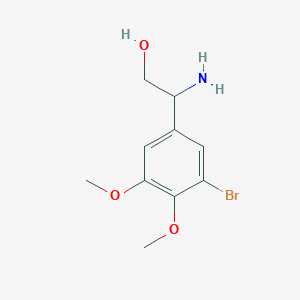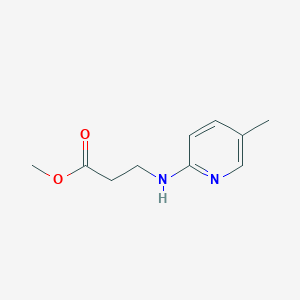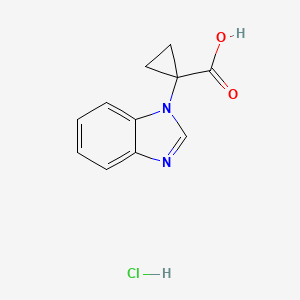
1-(Chloromethyl)-1-hexylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-1-hexylcyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopropane ring substituted with a chloromethyl group and a hexyl chain. The molecular formula for this compound is C10H19Cl.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-hexylcyclopropane can be synthesized through various methods. One common approach involves the chloromethylation of cyclopropane derivatives. The reaction typically uses chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) under mild conditions . The reaction proceeds through the formation of a chloromethyl cation, which then undergoes electrophilic substitution on the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes using similar reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of environmentally friendly catalysts and solvents is preferred to minimize hazardous waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-1-hexylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, water), and mild heating.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions.
Major Products:
- Substitution reactions yield derivatives such as amines, ethers, or thioethers.
- Oxidation reactions produce alcohols or carboxylic acids.
- Reduction reactions result in hydrocarbons or alcohols.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-1-hexylcyclopropane has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-1-hexylcyclopropane involves its reactivity as an electrophile due to the presence of the chloromethyl group. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Cyclopropane: The parent compound with a simple three-membered ring structure.
1-Methylcyclopropane: A cyclopropane derivative with a methyl group.
1-(Bromomethyl)-1-hexylcyclopropane: Similar structure with a bromomethyl group instead of chloromethyl.
Uniqueness: 1-(Chloromethyl)-1-hexylcyclopropane is unique due to the presence of both a chloromethyl group and a hexyl chain, which impart distinct chemical properties and reactivity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C10H19Cl |
|---|---|
Peso molecular |
174.71 g/mol |
Nombre IUPAC |
1-(chloromethyl)-1-hexylcyclopropane |
InChI |
InChI=1S/C10H19Cl/c1-2-3-4-5-6-10(9-11)7-8-10/h2-9H2,1H3 |
Clave InChI |
AYZNOYOIAYOAIF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1(CC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485709.png)
![3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B13485711.png)
![Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B13485712.png)




![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485737.png)
![[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-cyclohex-3-enylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13485743.png)
![2-{6-Butyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13485753.png)
![1-[3,5-Dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B13485766.png)
![{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride](/img/structure/B13485771.png)
